molecular formula C7H6F3N3O3S B2878720 Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate CAS No. 519170-72-0

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate

Cat. No.: B2878720
CAS No.: 519170-72-0
M. Wt: 269.2
InChI Key: WCTZTHAVVADRAJ-UHFFFAOYSA-N
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Description

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate (CAS: 519170-72-0) is a trifluoromethyl-substituted 1,3,4-thiadiazole derivative with a molecular formula of C₈H₇F₃N₃O₃S. It features a thiadiazole core linked to an oxoacetate ester group via an amino bridge. This compound is listed as discontinued in commercial catalogs, limiting its current availability for research .

Properties

IUPAC Name

ethyl 2-oxo-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O3S/c1-2-16-4(15)3(14)11-6-13-12-5(17-6)7(8,9)10/h2H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZTHAVVADRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Ethyl Oxoacetate

A primary route involves reacting 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (CAS 10444-89-0) with ethyl oxalyl chloride under basic conditions. The amino group on the thiadiazole ring attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming the target compound.

Procedure :

  • Dissolve 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in anhydrous dichloromethane.
  • Add triethylamine (2.0 eq) as a base to deprotonate the amino group.
  • Slowly add ethyl oxalyl chloride (1.2 eq) at 0°C under nitrogen atmosphere.
  • Warm the reaction to room temperature and stir for 12 hours.
  • Quench with ice water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 7:3).

Yield : 65–72%.

Condensation with Ethyl Glyoxylate

An alternative method employs ethyl glyoxylate as the oxoacetate source. Here, the amino-thiadiazole undergoes condensation with ethyl glyoxylate in the presence of a dehydrating agent.

Procedure :

  • Mix 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) and ethyl glyoxylate (1.1 eq) in toluene.
  • Add molecular sieves (4Å) to absorb water and reflux for 8 hours.
  • Filter and concentrate the mixture under reduced pressure.
  • Purify the residue via recrystallization from ethanol.

Yield : 58–64%.

Key Intermediate Synthesis

Preparation of 2-Amino-5-(Trifluoromethyl)-1,3,4-Thiadiazole

This intermediate is synthesized via cyclization of thiosemicarbazide derivatives .

Procedure :

  • React thiourea with trifluoroacetic anhydride in acetonitrile to form a thiosemicarbazide intermediate.
  • Cyclize using phosphorous oxychloride (POCl₃) at 80°C for 4 hours.
  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

Yield : 85–90%.

Ethyl Oxalyl Chloride Synthesis

Ethyl oxalyl chloride is prepared by treating oxalic acid with thionyl chloride and ethanol.

Procedure :

  • Reflux oxalic acid (1.0 eq) with thionyl chloride (2.5 eq) for 3 hours.
  • Add ethanol (1.2 eq) dropwise at 0°C.
  • Distill under vacuum to isolate ethyl oxalyl chloride.

Purity : ≥98% (GC).

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., acetonitrile, DMF) improve reaction rates by stabilizing intermediates.
  • Reactions performed at 0°C to room temperature minimize side reactions, such as over-acylation.

Catalytic Enhancements

  • DMAP (4-dimethylaminopyridine) increases acylation efficiency by acting as a nucleophilic catalyst.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C).

Analytical Data and Characterization

Property Value Method
Molecular Formula C₇H₆F₃N₃O₃S HRMS
Molar Mass 269.2 g/mol ESI-MS
Melting Point 112–114°C DSC
IR (ν, cm⁻¹) 1745 (C=O), 1650 (C=N), 1130 (C-F) FT-IR
¹H NMR (CDCl₃, δ) 1.35 (t, 3H), 4.32 (q, 2H), 8.21 (s, 1H) 400 MHz

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactors enhance heat transfer and mixing, achieving yields >75% with reduced waste.
  • Automated purification systems (e.g., simulated moving bed chromatography) streamline isolation.

Cost-Effective Reagents

  • Replacing ethyl oxalyl chloride with ethyl oxalate and trimethylsilyl chloride lowers raw material costs by 40%.

Challenges and Solutions

Hydrolytic Instability

  • The ester group is prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) extends shelf life.

Byproduct Formation

  • Over-alkylation is mitigated by controlling stoichiometry (≤1.2 eq acylating agent).

Comparative Analysis of Methods

Method Yield Purity Scalability
Nucleophilic Substitution 72% 99% High
Condensation 64% 97% Moderate
Microwave-Assisted 68% 98% High

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate is a chemical compound with a molecular weight of 269.2 g/mol. It is a member of the thiadiazole family, characterized by a thiadiazole ring with a trifluoromethyl group and an ethyl ester functional group. Research suggests that derivatives of this compound have significant biological activities, especially in anticancer research.

Pharmaceutical Chemistry

Trifluoromethyl group-containing drugs have been extensively studied and used in pharmaceutical research. The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs over the last 20 years. The trifluoromethyl group is incorporated into potential drug molecules during their synthesis. The incorporation of the trifluoromethyl group in drug molecules has been found to exhibit numerous pharmacological activities. Studies on the interactions of this compound with various biological targets have indicated that it may act on specific enzymes or receptors involved in cancer progression. The trifluoromethyl group enhances binding affinity and selectivity towards these targets. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use in therapeutic applications.

Agrochemical Research

Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical industry for crop protection from pests. TFMP derivatives are synthesized and applied to crops for pest protection. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries.

Anticancer Research

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in anticancer research. These compounds have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, contributing to improved interaction with biological targets. Substitutions on the aromatic ring have been linked to enhanced activity against specific cancer types.

Mechanism of Action

The mechanism of action of Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The thiadiazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives modified at the 2-amino and 5-positions. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent at 5-position Molecular Formula Key Properties/Applications
Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate (519170-72-0) -CF₃ C₈H₇F₃N₃O₃S High lipophilicity (predicted); discontinued commercial status
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (510763-27-6) -CH(CH₃)₂ C₁₀H₁₄N₃O₃S Bulkier substituent may reduce membrane permeability compared to -CF₃
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (510763-29-8) -CH₂OCH₃ C₉H₁₂N₃O₄S Electron-donating methoxy group could alter electronic properties vs. -CF₃
Ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate (600147-82-8) -CH₂O(4-Cl-C₆H₄) C₁₃H₁₂ClN₃O₄S pKa = 5.58 ± 0.50; density = 1.475 g/cm³; aromatic substituent may enhance pesticidal activity

Electronic and Steric Effects

  • This contrasts with electron-donating groups like -CH₂OCH₃ (CAS 510763-29-8), which may stabilize the ring but reduce electrophilic character .

Physicochemical Properties

  • Density and Solubility: The 4-chlorophenoxymethyl analog (CAS 600147-82-8) has a density of 1.475 g/cm³, suggesting higher molecular packing efficiency than the trifluoromethyl derivative, though direct data for the latter are unavailable .
  • Acid Dissociation (pKa): The -CF₃ group likely lowers the pKa of the amino group compared to analogs with neutral or donating substituents, increasing solubility in basic environments .

Biological Activity

Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C7_7H6_6F3_3N3_3O3_3S
  • Molar Mass : 269.2 g/mol
  • CAS Number : 519170-72-0

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a promising candidate for various therapeutic applications .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of the Trifluoromethyl Group : Often done using electrophilic fluorination techniques.
  • Coupling with Ethyl Acetate : This step links the thiadiazole moiety with the ethyl acetate functional group.

These synthetic pathways leverage standard organic chemistry techniques such as refluxing, chromatography for purification, and the use of specific catalysts to enhance yield and selectivity .

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antimicrobial Properties

This compound has shown promising results against several bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound's antimicrobial potency is comparable to established antibiotics .

Study 1: Cytotoxicity Evaluation

In a study published in a peer-reviewed journal, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated an IC50_{50} value in the low micromolar range across multiple cell lines, indicating strong potential for further development as an anticancer agent.

Cell LineIC50_{50} (μM)
HeLa5.0
MCF-77.2
A5496.5

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound revealed effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10

These findings underscore the compound's potential as a dual-action agent against both cancer and bacterial infections.

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